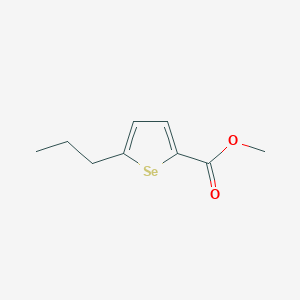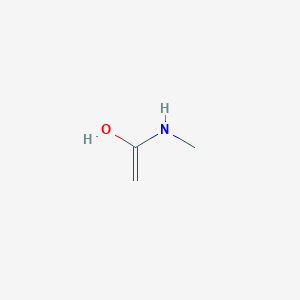
1-(Methylamino)ethen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)ethen-1-ol, also known as 2-(Methylamino)ethanol, is an organic compound with the molecular formula C3H9NO. It is a colorless, hygroscopic liquid with a faint ammoniacal odor. This compound is used as an intermediate in the synthesis of various chemicals and finds applications in multiple industries, including pharmaceuticals, textiles, and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Methylamino)ethen-1-ol can be synthesized through the reaction of ethylene oxide with excess methylamine in an aqueous solution. This reaction yields a mixture of the 1:1 addition product, this compound, and the 1:2 addition product, methyl diethanolamine . The reaction is typically carried out in a flow reactor to ensure high yields of the desired product. The excess methylamine and water are removed, and the products are isolated by fractional distillation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route. The process involves the continuous feeding of reactants into a flow reactor, followed by the removal of excess methylamine and water. The target product is then isolated through fractional distillation .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylamino)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Halides or alkyl derivatives.
Applications De Recherche Scientifique
1-(Methylamino)ethen-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 1-(Methylamino)ethen-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylamino)ethanol: Similar in structure but with an ethyl group instead of a methyl group.
N-Methylethanolamine: Another closely related compound with similar properties and applications.
Dimethylethanolamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
1-(Methylamino)ethen-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
126146-55-2 |
|---|---|
Formule moléculaire |
C3H7NO |
Poids moléculaire |
73.09 g/mol |
Nom IUPAC |
1-(methylamino)ethenol |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h4-5H,1H2,2H3 |
Clé InChI |
KGXKMMIMTSXVPH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


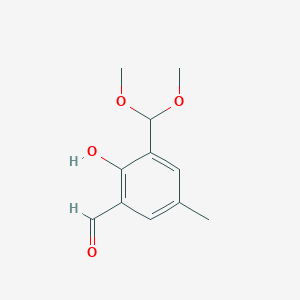
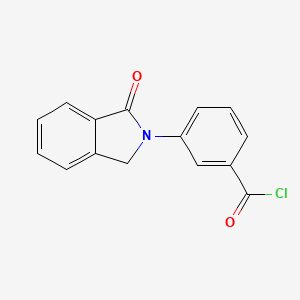

![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
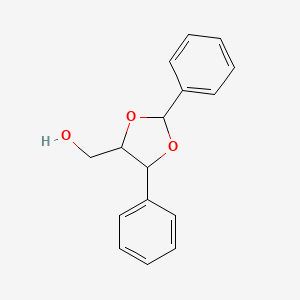
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
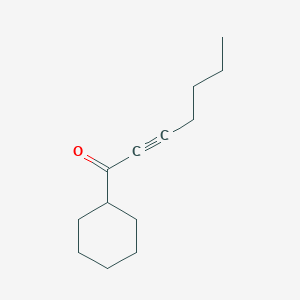
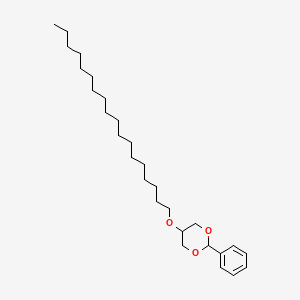

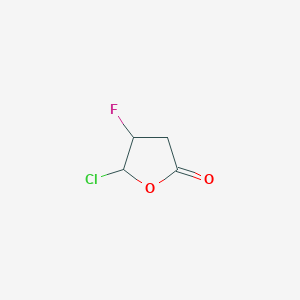
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
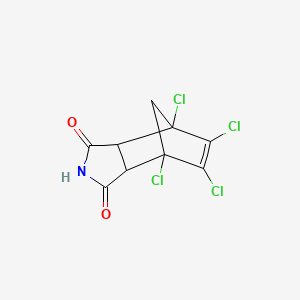
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
